2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide 2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide
Brand Name: Vulcanchem
CAS No.: 2034276-78-1
VCID: VC7062612
InChI: InChI=1S/C16H19N5O4/c1-21(2)15-18-13(19-16(20-15)23-3)8-17-14(22)7-10-4-5-11-12(6-10)25-9-24-11/h4-6H,7-9H2,1-3H3,(H,17,22)
SMILES: CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC3=C(C=C2)OCO3)OC
Molecular Formula: C16H19N5O4
Molecular Weight: 345.359

2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide

CAS No.: 2034276-78-1

Cat. No.: VC7062612

Molecular Formula: C16H19N5O4

Molecular Weight: 345.359

* For research use only. Not for human or veterinary use.

2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide - 2034276-78-1

Specification

CAS No. 2034276-78-1
Molecular Formula C16H19N5O4
Molecular Weight 345.359
IUPAC Name 2-(1,3-benzodioxol-5-yl)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide
Standard InChI InChI=1S/C16H19N5O4/c1-21(2)15-18-13(19-16(20-15)23-3)8-17-14(22)7-10-4-5-11-12(6-10)25-9-24-11/h4-6H,7-9H2,1-3H3,(H,17,22)
Standard InChI Key DGOXCXNWDNRJAI-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC3=C(C=C2)OCO3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzodioxole moiety linked via an acetamide bridge to a triazine ring substituted with dimethylamino and methoxy groups. The IUPAC name, 2-(1,3-benzodioxol-5-yl)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide, reflects its hybrid structure combining aromatic, heterocyclic, and amide functionalities.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₉N₅O₄
Molecular Weight345.359 g/mol
SMILES NotationCN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC3=C(C=C2)OCO3)OC
logP (Predicted)~1.8 (moderate lipophilicity)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1 (amide NH)

The benzodioxole ring (1,3-benzodioxol-5-yl) contributes to π-π stacking potential, while the triazine ring’s electron-deficient nature may facilitate charge-transfer interactions . The dimethylamino group enhances solubility in polar aprotic solvents, though experimental solubility data remain unreported.

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis protocol exists for this compound, analogous triazine-acetamide derivatives are typically synthesized via sequential nucleophilic substitutions and amide couplings . A plausible route involves:

  • Triazine Core Formation: 2-Chloro-4-(dimethylamino)-6-methoxy-1,3,5-triazine is prepared by reacting cyanuric chloride with dimethylamine and methanol under controlled conditions.

  • Acetamide Linker Introduction: The triazine intermediate reacts with 2-(1,3-benzodioxol-5-yl)acetic acid chloride in the presence of a base (e.g., triethylamine) to form the acetamide bridge .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product, as evidenced by analogous syntheses .

Analytical Characterization

Key spectral data for structurally related compounds include:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.8–7.1 (benzodioxole aromatic protons), δ 4.3 (OCH₂O of benzodioxole), δ 3.8 (triazine-OCH₃), δ 3.1 (N(CH₃)₂) .

  • MS (ESI+): m/z 346.2 [M+H]⁺, consistent with the molecular weight.

CompoundIC₅₀ (μM)Target
4a (Nitrothiophene-pyrazoline)5.71Mycobacterium tuberculosis
Pretomanid (Nitroimidazole)0.015TB hypoxic bacilli
Triazine-herbicides0.1–1.0Plant acetolactate synthase

Though direct data for 2034276-78-1 are lacking, its triazine-dimethylamino group resembles herbicidal agents like metolachlor (CAS: 87392-12-9) , implying potential agrochemical utility.

Mechanistic Insights and Electrochemical Behavior

Nitro Group Reduction Pathways

In analogues like 4c (5-nitrothiophen-2-yl derivatives), cyclic voltammetry reveals nitro group reduction peaks at −500 mV vs. Ag/AgCl, suggesting redox activation via microbial nitroreductases . The dimethylamino group in 2034276-78-1 may alter reduction potentials, warranting further electroanalytical studies.

Metabolic Considerations

Benzodioxole rings are prone to oxidative cleavage by cytochrome P450 enzymes, generating catechol intermediates . Concurrently, the triazine ring’s methoxy group may undergo O-demethylation, necessitating metabolic stability assays.

Challenges and Future Directions

Knowledge Gaps

  • Solubility and Bioavailability: Predictive models indicate moderate logP (~1.8), but experimental ADME data are absent.

  • Toxicity Profiling: Benzodioxole metabolites (e.g., catechols) may pose hepatotoxic risks .

Research Priorities

  • Synthetic Optimization: Develop one-pot methodologies to improve yield .

  • Target Identification: Screen against kinase libraries and microbial panels.

  • Formulation Studies: Explore nanoencapsulation to enhance aqueous solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator